Product packaging for Lidocaine bicarbonate(Cat. No.:CAS No. 856323-35-8)

Lidocaine bicarbonate

Cat. No.: B12726396
CAS No.: 856323-35-8
M. Wt: 296.36 g/mol
InChI Key: QOKQKHSBEYXQLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lidocaine bicarbonate is a buffered local anesthetic solution prepared by combining lidocaine hydrochloride with sodium bicarbonate, resulting in a pH-adjusted formulation with enhanced properties for scientific investigation . The adjustment of the solution's pH towards the physiological range (approximately 7.4) fundamentally alters its chemical profile . This increase in pH raises the proportion of lidocaine molecules in the uncharged, lipid-soluble free-base form, which diffuses across nerve cell membranes more rapidly than ionized molecules, thereby accelerating the onset of neural blockade . The primary research value of this compound lies in its utility as a tool to study the optimization of local anesthesia, particularly the relationship between solution pH, onset of action, and patient comfort . In clinical research settings, this compound has demonstrated significant applications. A randomized, controlled, double-blind trial comparing 1.73% this compound with fentanyl to 3% chloroprocaine for epidural anesthesia during cesarean sections found that the this compound combination provided a slightly faster onset time to achieve a T8 sensory block and was associated with a lower incidence of maternal hypotension . Furthermore, the buffering process directly addresses the inherent acidity of commercial lidocaine, which can have a pH as low as 4.0 to 4.5 in epinephrine-containing solutions—approximately 1000 times more acidic than subcutaneous tissue . This low pH is a significant contributor to injection pain, and research has consistently shown that buffering lidocaine with sodium bicarbonate (typically in a ratio of 1 mL of 8.4% sodium bicarbonate to 10 mL of 1% lidocaine with epinephrine) effectively reduces pain during infiltration . This makes the compound invaluable for studies aimed at minimizing procedural discomfort and improving patient-reported outcomes in surgical and interventional contexts . The mechanism of action for the parent compound, lidocaine, is the reversible blockade of voltage-gated sodium channels in neuronal membranes, which inhibits the propagation of action potentials and produces localized anesthesia . The addition of bicarbonate enhances this mechanism not only by increasing membrane permeability but also through the in-situ generation of carbon dioxide, which may further depress nerve activity and contribute to a quicker onset . Researchers utilize this compound to explore these enhanced mechanisms and their practical implications across various fields, including anesthesiology, dermatology, and pain management research. It is critical to note that this product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24N2O4 B12726396 Lidocaine bicarbonate CAS No. 856323-35-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

856323-35-8

Molecular Formula

C15H24N2O4

Molecular Weight

296.36 g/mol

IUPAC Name

carbonic acid;2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide

InChI

InChI=1S/C14H22N2O.CH2O3/c1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4;2-1(3)4/h7-9H,5-6,10H2,1-4H3,(H,15,17);(H2,2,3,4)

InChI Key

QOKQKHSBEYXQLP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.C(=O)(O)O

Origin of Product

United States

Chemical Principles of Lidocaine Bicarbonate Interaction

Acid-Base Equilibria of Lidocaine (B1675312) and Bicarbonate

Lidocaine, a weak base, is typically formulated as a hydrochloride salt to ensure its stability and solubility in aqueous solutions. This acidic formulation, however, is chemically distinct from the physiological environment where it exerts its action. The addition of sodium bicarbonate, a buffering agent, is intended to modulate the pH of the solution to be more compatible with physiological conditions.

In an aqueous solution, lidocaine exists in a dynamic equilibrium between two forms: a protonated, charged cation (ionized form) and an uncharged, free base (un-ionized form). aneskey.comtg.org.au The nitrogen atom in the tertiary amine group of the lidocaine molecule can accept a proton (H+), forming the water-soluble, charged species. youtube.com Conversely, it can exist without this extra proton as the lipid-soluble, un-ionized base. onpharma.com

Commercially prepared lidocaine solutions are acidic, with a pH that can range from approximately 3.9 to 6.1, to enhance stability and shelf-life. researchgate.netnih.govnih.gov In this acidic environment, the equilibrium is shifted heavily towards the protonated, cationic form. youtube.com This charged form is less likely to exhibit certain chemical activities, such as electron donation, compared to the neutral form. frontiersin.org At physiological pH (around 7.4), however, a significant proportion of the molecule will exist in its un-ionized state. pnas.org The transition between these two states is crucial, as the un-ionized form is more lipid-soluble and can more readily diffuse across biological membranes like the nerve sheath. onpharma.comaneskey.com

Protonation StateChemical FormKey Characteristics
Protonated (Ionized) Cation (BH+)Water-soluble, charged, predominant in acidic solutions.
Un-protonated (Un-ionized) Free Base (B)Lipid-soluble, neutral, proportion increases as pH rises.

The precise ratio of the un-ionized to the ionized forms of lidocaine at a given pH is determined by the drug's pKa and can be calculated using the Henderson-Hasselbalch equation. aneskey.comwikimsk.org The pKa is the pH at which 50% of the drug is in the ionized form and 50% is in the un-ionized form. tg.org.au Lidocaine has a pKa of approximately 7.9. aneskey.comnih.gov

The Henderson-Hasselbalch equation for a weak base like lidocaine is:

pH = pKa + log ( [B] / [BH+] )

Where:

[B] is the concentration of the un-ionized (base) form.

[BH+] is the concentration of the ionized (acid) form.

This equation demonstrates that as the pH of the lidocaine solution approaches its pKa, the concentration of the un-ionized, lipid-soluble form increases. youtube.com For instance, at a physiological pH of 7.4, there is significantly more of the active, un-ionized form available than at the acidic pH of its commercial preparation. onpharma.comwikimsk.org Adding sodium bicarbonate raises the solution's pH, thereby increasing the ratio of [B] to [BH+] and enhancing the fraction of the drug that can diffuse through lipid membranes. spandidos-publications.com

Calculated Percentage of Un-ionized Lidocaine at Various pH Values (pKa = 7.9)
pH of SolutionRatio of [Un-ionized] / [Ionized]Percentage of Un-ionized Lidocaine (%)
4.00.00013~0.01%
6.00.013~1.2%
7.40.316~24.0%
7.91.050.0%
8.22.0~66.7%

Lidocaine hydrochloride solutions are acidic due to the presence of hydrogen ions (H+). Sodium bicarbonate (NaHCO3) is an alkaline salt that, when added to this acidic solution, acts as a buffering agent to raise the pH. spandidos-publications.com The bicarbonate anion (HCO3-) reacts with the excess hydrogen ions in the solution to form carbonic acid (H2CO3).

H+ + HCO3- ⇌ H2CO3

This reaction effectively consumes the free hydrogen ions, reducing the acidity of the solution and causing a rise in its pH. nih.gov By shifting the pH of the lidocaine solution from its acidic storage state (e.g., pH 4.2) closer to the physiological pH of human tissues (~7.4), the bicarbonate buffer creates a chemical environment that favors the un-ionized form of lidocaine. researchgate.netspandidos-publications.com The most common method involves adding 8.4% sodium bicarbonate to lidocaine in a 1:10 ratio, which raises the pH to a more physiological range. nih.govspandidos-publications.com

Physico-chemical Transformations Induced by Alkalinization

The alkalinization of lidocaine solution with sodium bicarbonate induces significant physico-chemical changes, primarily by altering the equilibrium of lidocaine species and generating new chemical entities within the mixture.

The primary consequence of buffering lidocaine with bicarbonate is the increased generation of the un-ionized form of the anesthetic. nih.govspandidos-publications.com As established by the Henderson-Hasselbalch equation, raising the pH of the solution shifts the equilibrium from the protonated (BH+) form to the un-ionized base (B) form. This uncharged molecule is more lipid-soluble and therefore more capable of diffusing through the lipid-rich nerve cell membrane. aneskey.comresearchgate.net The addition of sodium bicarbonate can increase the amount of lidocaine in the uncharged form, which may then block pain transmission more rapidly. onpharma.com For example, raising the pH of a lidocaine solution from 6.3-6.4 to about 8.0 can convert approximately 50% of the drug to its free base form. nih.gov

Effect of Buffering on Lidocaine Solution pH and Species Distribution
SolutionTypical pHPredominant Lidocaine Form
1% Lidocaine with Epinephrine (B1671497)~4.2 nih.govIonized (Cationic)
1% Plain Lidocaine~6.1 researchgate.netnih.govIonized (Cationic)
Buffered Lidocaine (10:1 with 8.4% NaHCO3)~7.4 - 7.6 nih.govspandidos-publications.comIncreased proportion of Un-ionized (Free Base)

The buffering reaction between bicarbonate and the acidic lidocaine solution produces carbonic acid (H2CO3), which is unstable in aqueous solution and quickly dissociates into water (H2O) and carbon dioxide (CO2). nih.govwikimsk.orgspandidos-publications.com

H2CO3 ⇌ H2O + CO2

The generation of carbon dioxide is a key feature of bicarbonate buffering. scielo.org The dissolved CO2 can itself diffuse across cell membranes. scielo.org Some research suggests that once inside the nerve axon, CO2 can act as a membrane-penetrating acid, potentially lowering the intracellular pH. spandidos-publications.comscielo.org This intracellular acidification would then promote the conversion of the un-ionized lidocaine (which has already crossed the membrane) back into its active, ionized cationic form within the cell. spandidos-publications.com Furthermore, some studies indicate that CO2 may have its own independent effects on nerve conduction or potentiate the action of lidocaine. wikimsk.orgnih.gov

Precipitation Phenomena in Over-Alkalinized Lidocaine Solutions

The interaction between lidocaine and sodium bicarbonate is a critical aspect of its clinical application, primarily centered on adjusting the solution's pH. Commercial preparations of lidocaine are typically formulated as lidocaine hydrochloride, a salt that is highly soluble in water and exists in an acidic state with a pH ranging from approximately 3.9 to 6.1, depending on the presence of additives like epinephrine. pccarx.comnih.gov This acidic nature ensures the stability and shelf-life of the solution by keeping the lidocaine molecule in its ionized, water-soluble form. tg.org.au

The addition of an alkaline solution, such as sodium bicarbonate, raises the pH. This chemical manipulation shifts the equilibrium from the ionized (cationic) form of lidocaine to the non-ionized (free base) form. tg.org.auyoutube.com The non-ionized base is significantly less soluble in water. pccarx.comnihs.go.jp If an excessive amount of bicarbonate is added, a phenomenon known as "over-alkalinization" occurs. This raises the pH to a point where the concentration of the non-ionized lidocaine base exceeds its solubility limit in the aqueous solution, leading to the formation of a visible precipitate. tg.org.audtic.mil This precipitation appears as a cloudy or milky discoloration of the solution. reddit.comnih.gov

Research indicates that lidocaine is relatively resistant to precipitation when alkalinized to a physiological pH (around 7.4) compared to other local anesthetics like bupivacaine (B1668057) and ropivacaine. nih.govnih.gov A laboratory evaluation demonstrated that solutions of lidocaine could be readily alkalinized to a pH near this physiological range without any precipitate forming. nih.govbmj.com In contrast, bupivacaine solutions precipitated with the addition of even small amounts of sodium bicarbonate and could not be brought to a physiological pH. nih.gov

The initial acidity of the lidocaine solution, particularly when epinephrine is present, influences the amount of bicarbonate needed to reach the precipitation threshold. Solutions containing epinephrine are markedly more acidic than plain lidocaine solutions. nih.gov

Table 1: Initial pH of Commercial Lidocaine Solutions

Lidocaine SolutionMean pH (± Standard Deviation)
1% Lidocaine6.09 ± 0.16
2% Lidocaine6.00 ± 0.27
1% Lidocaine with 1:100,000 Epinephrine4.24 ± 0.42
2% Lidocaine with 1:100,000 Epinephrine3.93 ± 0.43

Data sourced from a study analyzing the pH of commonly used anesthetic solutions. nih.gov

A key factor is the final pH of the mixture. One study that titrated 1% lidocaine with epinephrine against 8.4% sodium bicarbonate found that no precipitation occurred even as the pH was raised to 7.66. nih.gov This highlights lidocaine's stability within a clinically relevant pH range.

Table 2: Titration of 10 mL of 1% Lidocaine with Epinephrine Using 8.4% Sodium Bicarbonate

Volume of Bicarbonate Added (mL)Resulting Mean pH (± Standard Deviation)Precipitate Observed
1.17.38 ± 0.12No
1.87.62 ± 0.12No
2.07.66No

Data from a titration experiment showing pH changes and lack of precipitation. nih.gov

Further studies comparing different local anesthetics have established specific pH thresholds at which precipitation begins. These findings underscore lidocaine's higher tolerance for alkalinization.

Table 3: Comparative Precipitation pH of Various Local Anesthetics After Alkalinization

Local AnestheticpH at Onset of Precipitation
Ropivacaine6.9
Bupivacaine7.7
Lidocaine12.9*

*Note: This high pH value for lidocaine was observed when using Sodium Hydroxide (NaOH), a stronger base. nih.govresearchgate.net Studies using sodium bicarbonate show lidocaine remains stable without precipitation at physiological pH levels where other anesthetics do precipitate. nih.govbmj.com

Chemical Stability and Degradation Kinetics of Lidocaine Bicarbonate Solutions

Stability Mechanisms of Buffered Lidocaine (B1675312) Formulations

The stability of lidocaine in an aqueous solution is significantly influenced by the formulation's pH, which is intentionally altered by the addition of sodium bicarbonate. The presence of other active compounds, such as epinephrine (B1671497), further complicates the stability profile.

The chemical stability of lidocaine is highly dependent on the pH of its environment. The optimal pH for lidocaine's stability at room temperature is in the acidic range of approximately 3 to 6. nih.gov Commercially available lidocaine preparations are often formulated in this acidic range to enhance solubility and prolong shelf life. spandidos-publications.com

The addition of 8.4% sodium bicarbonate to a lidocaine solution, typically in a 10:1 ratio of anesthetic to bicarbonate, raises the pH to a more physiological level of about 7.4. spandidos-publications.com This increase in pH converts a portion of the protonated lidocaine cation to its uncharged free base form. While this facilitates more rapid nerve penetration, it also moves the drug out of its most stable pH range. nih.gov

Studies have shown that in alkaline environments, the degradation of lidocaine is accelerated. oup.com For instance, forced degradation studies demonstrated that while lidocaine is stable in acidic and neutral aqueous solutions, significant degradation occurs in an alkaline medium (0.1 M NaOH) at elevated temperatures. oup.com One study noted that at a pH of 7.6 and a temperature of 50°C, the concentration of lidocaine declined by 19% over nine days. nih.gov The primary degradation pathway under these conditions is the hydrolysis of the amide bond. nih.gov

The co-formulation of epinephrine with buffered lidocaine solutions significantly reduces the stability of the preparation, primarily due to the rapid degradation of epinephrine at a higher pH. nih.govnih.govresearchgate.net Epinephrine is inherently unstable in alkaline solutions and its degradation is the limiting factor for the shelf-life of these mixed solutions. researchgate.netscite.ai

In buffered solutions stored at room temperature (23°C–25°C), the epinephrine concentration can decrease substantially. One study reported a 27% drop in epinephrine concentration in the first week, and a 73% drop after two weeks. nih.gov Another study found that buffered epinephrine fell to just 1.34% of its initial concentration after four weeks at 25°C, whereas the buffered lidocaine concentration only dropped to 66.1% under the same conditions. nih.govscite.ai

Refrigeration (0°C–5°C) and protection from light improve the stability of the combination, but epinephrine remains the more labile component. nih.govnih.gov A study on buffered lidocaine with epinephrine stored in polypropylene (B1209903) syringes at 5°C showed that the solutions retained at least 93.3% of the initial epinephrine concentration and 97.5% of the lidocaine for 7 days. nih.govresearchgate.net In contrast, the epinephrine-free buffered lidocaine solution remained stable for much longer, retaining over 94% of its initial concentration for 28 days under the same storage conditions. nih.govresearchgate.net This data underscores that while buffered lidocaine itself has a reasonable shelf-life, the addition of epinephrine necessitates a much shorter beyond-use date. nih.govnih.govresearchgate.net

Stability of Buffered Lidocaine Formulations
FormulationStorage ConditionTimeRemaining Lidocaine (%)Remaining Epinephrine (%)Source
Buffered Lidocaine (1% & 2%)5°C, protected from light28 days>94.7%N/A nih.gov
Buffered Lidocaine (1% & 2%) with Epinephrine5°C, protected from light7 days>97.5%>93.3% nih.gov
Buffered Lidocaine with Epinephrine0-4°C2 weeks>90%>90% nih.gov
Buffered Lidocaine with Epinephrine0-4°C4 weeks94.54%82.04% nih.gov
Buffered Lidocaine with Epinephrine25°C4 weeks66.1%1.34% nih.gov

The primary chemical degradation pathway for lidocaine in aqueous solutions, particularly at non-optimal pH and elevated temperatures, is amide hydrolysis. This reaction cleaves the amide bond, yielding two main degradation products: 2,6-dimethylaniline (B139824) and N,N-diethylaminoacetic acid.

Forced degradation studies under various stress conditions have been conducted to elucidate other potential pathways. Under oxidative stress (e.g., exposure to hydrogen peroxide), the formation of an N-oxide product has been observed. nih.govresearchgate.net However, lidocaine has been shown to be quite stable under hydrolytic (acidic), photolytic, and dry heat conditions, with significant degradation not readily observed. nih.govresearchgate.net The cleavage of the amide bond to form 2,6-dimethylaniline is more likely to occur under alkaline conditions, which are created when lidocaine is buffered with sodium bicarbonate. nih.gov

Kinetic Studies of Degradation in Buffered Lidocaine Solutions

Kinetic studies provide a quantitative understanding of the rate at which lidocaine degrades. This involves determining the reaction order and rate constants associated with the degradation processes.

The degradation of lidocaine in an aqueous solution follows complex kinetics that are dependent on the pH. The observed rate of degradation (kobs) can be described by an expression that accounts for catalysis by hydronium ions (H+) and the spontaneous (or water-catalyzed) reactions of both the protonated and free-base forms of lidocaine. nih.gov

The general expression for the observed rate constant is: kobs = (kH+[H+] + ko) [H+]/([H+] + Ka) + k'oKa/([H+] + Ka) nih.gov

Where:

kH+ is the rate constant for hydronium ion catalysis.

ko is the rate constant for the spontaneous reaction of protonated lidocaine.

k'o is the rate constant for the spontaneous reaction of free-base lidocaine.

Ka is the dissociation constant for lidocaine. nih.gov

Kinetic Parameters for Lidocaine Degradation at 80°C
Rate ConstantDescriptionValueActivation Energy (kcal mol-1)
kH+Hydronium ion catalysis1.31 x 10-7 M-1 sec-130.5
koSpontaneous reaction of protonated lidocaine1.37 x 10-9 sec-133.8
k'oSpontaneous reaction of free-base lidocaine7.02 x 10-9 sec-126.3

Data sourced from Powell, M. (1987). nih.gov

To determine the shelf-life and degradation kinetics of buffered lidocaine solutions without waiting for real-time degradation, accelerated stability testing is employed. These methods use exaggerated conditions to speed up chemical degradation in a predictable way.

Common methodologies are based on the International Council for Harmonisation (ICH) guidelines and involve subjecting the drug solution to various stress conditions:

Thermal Stress: Samples are incubated at elevated temperatures, such as 50°C or 60°C, to accelerate the rate of hydrolysis and other temperature-dependent degradation reactions. nih.govoup.com

Hydrolytic Stress: The stability is tested across a range of pH values, typically by adding a strong acid (e.g., HCl) or a strong base (e.g., NaOH), to assess susceptibility to acid- and base-catalyzed hydrolysis. oup.comnih.gov

Oxidative Stress: The solution is exposed to an oxidizing agent, commonly hydrogen peroxide (H₂O₂), to evaluate the potential for oxidative degradation. nih.govoup.comnih.gov

Photostability: Samples are exposed to high-intensity light (UV and visible) to determine if light exposure causes degradation. nih.gov

Throughout these studies, a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC), is used. nih.govoup.com This technique can separate the intact drug from its degradation products, allowing for the accurate quantification of the remaining lidocaine concentration over time. nih.gov By analyzing the rate of decline in concentration under these stressed conditions, the degradation kinetics can be modeled to predict the long-term stability under normal storage conditions.

Factors Influencing Long-Term Chemical Integrity

The long-term chemical integrity of lidocaine-bicarbonate solutions is paramount for their clinical efficacy and safety. Several environmental and material-related factors can influence the stability of this admixture. Understanding these factors is crucial for establishing appropriate storage conditions and ensuring the solution's quality over time. Key among these are the effects of temperature and light, as well as interactions between the solution and its storage container.

Temperature and Light Effects on Chemical Stability

Temperature and light are significant environmental factors that can accelerate the degradation of chemical compounds, including lidocaine and sodium bicarbonate. The stability of lidocaine-bicarbonate solutions is therefore highly dependent on the storage temperature and the extent of light exposure.

Research has demonstrated that refrigerated storage significantly enhances the chemical stability of lidocaine-bicarbonate solutions. A study on 1% and 2% buffered lidocaine solutions stored in polypropylene syringes at 5°C and protected from light found that the solutions remained chemically stable for up to 28 days. expresspharma.in In contrast, solutions stored at room temperature have a shorter period of stability. expresspharma.in Another study found that 1% buffered lidocaine solution packaged in glass vials was stable for up to 91 days when stored at either 23°C with exposure to light or at 5°C with protection from light. schott-pharma.com

The presence of other components in the solution, such as epinephrine, can also impact stability. Buffered lidocaine solutions containing epinephrine have been shown to be stable for a shorter duration, typically around 7 days, even when refrigerated and protected from light. expresspharma.in This is attributed to the faster degradation of epinephrine under these conditions.

Interactive Data Table: Stability of Buffered Lidocaine Solutions

Lidocaine ConcentrationContainerStorage TemperatureLight ConditionAdditional ComponentsChemical Stability
1% and 2%Polypropylene Syringes5°CProtected from lightNoneUp to 28 days
1% and 2%Polypropylene Syringes5°CProtected from lightEpinephrine (1:100,000)Up to 7 days
1%Glass Vials23°CExposed to lightNoneUp to 91 days
1%Glass Vials5°CProtected from lightNoneUp to 91 days

Container-Solution Interactions and Chemical Leaching

The material of the storage container can interact with the lidocaine-bicarbonate solution, potentially leading to degradation of the drug or leaching of chemicals from the container into the solution. The most commonly used containers for these solutions are polypropylene syringes and glass vials.

Polypropylene Syringes: Polypropylene is a widely used polymer for medical applications due to its chemical resistance and low cost. Studies have shown that buffered lidocaine solutions can be stable for extended periods in polypropylene syringes when stored under appropriate conditions. expresspharma.in However, the potential for leaching of substances from the plastic or the rubber plunger exists. One study on sodium bicarbonate injection stored in polypropylene syringes noted chemical contamination of the solution, possibly from the plastic barrel or the rubber plunger. While not specific to lidocaine-bicarbonate solutions, this highlights the potential for interaction. The phenomenon of drug adsorption to the container surface is another consideration, where the active ingredient may bind to the plastic, reducing its effective concentration. The pH of the solution can influence this adsorption, with a study on lidocaine at a pH of 7.4 showing that the degree of adsorption depends on the specific type of plastic.

Glass Vials: Glass, particularly borosilicate glass, is generally considered more inert than plastic and is often the preferred container for parenteral drug products to minimize chemical interactions. Research has demonstrated the long-term stability of buffered lidocaine in glass vials. schott-pharma.com However, glass is not entirely impervious to leaching. Components of the glass itself, such as silicon, sodium, and aluminum, can potentially leach into the solution, especially with changes in pH and temperature. Extractables and leachables studies are crucial to identify and quantify any substances that might migrate from the glass container into the drug formulation. schott-pharma.com Factors such as the pH of the solution, storage time, and temperature can influence the extent of leaching from glass containers.

Molecular Interactions and Theoretical Modeling of Lidocaine Bicarbonate Systems

Computational Chemistry Approaches for Lidocaine-Bicarbonate Complexes

Computational chemistry offers a theoretical framework to model and analyze molecular interactions that are often difficult to observe experimentally. These methods can provide detailed insights into the geometry, energy, and dynamics of lidocaine-bicarbonate systems.

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure of molecules. wikipedia.org Methods like ab initio calculations solve the Schrödinger equation without extensive use of experimental parameters, providing a fundamental understanding of molecular systems. escholarship.orgnih.gov For a hypothetical lidocaine-bicarbonate adduct, these calculations could elucidate the nature of the interaction, predicting the most stable geometries and the energetics of adduct formation.

Theoretical studies on similar small molecule interactions demonstrate the capability of these methods to predict bond energies and reaction pathways. youtube.com For instance, calculations could model the proton transfer from the tertiary amine of protonated lidocaine (B1675312) to the bicarbonate ion, identifying the transition state and activation energy for this process. The Quantum Theory of Atoms in Molecules (QTAIM) could further be applied to analyze the electron density topology, defining the nature of the chemical bonds (e.g., hydrogen bonds) within the adduct. wikipedia.orgwiley.comwiley-vch.de

Table 1: Representative Data from Quantum Chemical Calculations

Parameter Description Hypothetical Value for Lidocaine-Bicarbonate Interaction
Interaction Energy The energy stabilizing the adduct. -15 to -25 kcal/mol
Proton Affinity (Lidocaine Base) The negative of the enthalpy change for the gas-phase reaction of the neutral lidocaine with a proton. ~230 kcal/mol
O-H Bond Distance (in Bicarbonate) The distance between oxygen and the transferred hydrogen atom. ~0.98 Å

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. wikipedia.org These simulations can model the behavior of lidocaine in a buffered aqueous solution, providing insights into how bicarbonate influences its solvation and interaction with the surrounding water molecules. By simulating the system at an atomistic level, MD can reveal the dynamic formation and breaking of hydrogen bonds and track the conformational changes of the lidocaine molecule. nist.gov

For example, MD simulations could be used to calculate the potential of mean force (PMF) for the association of a lidocaine cation with a bicarbonate anion in water. This would quantify the free energy landscape of their interaction. Such simulations have been successfully applied to study the association of lidocaine with other ions and its permeation through model cell membranes.

Density Functional Theory (DFT) is a popular quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govacs.org It is particularly useful for studying the interactions between molecules, including drug-excipient complexes. nih.gov DFT calculations can provide a balance between accuracy and computational cost, making them suitable for systems containing lidocaine and bicarbonate.

Applications of DFT could include:

Geometry Optimization: Determining the most stable three-dimensional arrangement of the lidocaine-bicarbonate complex.

Vibrational Frequency Analysis: Predicting the infrared spectrum of the complex, which can help identify characteristic vibrational modes associated with the intermolecular bonds.

Electronic Property Calculation: Analyzing the distribution of electron density and electrostatic potential to understand the sites of interaction.

While specific DFT studies on the lidocaine-bicarbonate adduct are not prominent in the literature, the methodology has been widely applied to understand drug-receptor and drug-carrier interactions, highlighting its potential for elucidating the details of this system. nih.gov

Intermolecular Forces Governing Lidocaine-Bicarbonate Associations

The association between lidocaine and bicarbonate in solution is governed by a combination of intermolecular forces, which can be modeled using the computational approaches described above.

Hydrogen bonds play a critical role in the structure and dynamics of aqueous solutions. In a buffered lidocaine solution, a complex network of hydrogen bonds exists between water molecules, lidocaine (in both its protonated and neutral forms), and bicarbonate ions. The amide group of lidocaine can act as both a hydrogen bond donor and acceptor, while the tertiary amine in its protonated state is a strong hydrogen bond donor. Bicarbonate ions can also participate in hydrogen bonding through their oxygen atoms. MD simulations are particularly well-suited to characterizing the average number and lifetime of these hydrogen bonds, providing a dynamic picture of the solution's structure.

The primary interaction between the cationic (protonated) form of lidocaine and the anionic bicarbonate ion is electrostatic attraction. This attraction brings the two species into close proximity, facilitating the transfer of a proton. youtube.com The process can be described by the following equilibrium:

Lidocaine-H⁺ + HCO₃⁻ ⇌ Lidocaine + H₂CO₃

The dynamics of this proton transfer are on a very fast timescale (picoseconds to nanoseconds) and are influenced by the surrounding solvent molecules. Computational methods like ab initio MD or DFT-based MD can be used to simulate this proton transfer event directly, providing a detailed, time-resolved mechanism. These simulations can reveal the role of water molecules in mediating the proton transfer through a "proton wire" or Grotthuss-type mechanism. The change in the charge state of lidocaine from cationic to neutral upon deprotonation is the key factor that enhances its ability to cross nerve membranes. youtube.com

Table 2: Chemical Compounds Mentioned

Compound Name
Lidocaine
Sodium Bicarbonate
Bicarbonate

Theoretical Structure-Activity Relationships in Alkalinized Lidocaine

The chemical behavior and biological activity of lidocaine are intrinsically linked to its molecular structure. In clinical practice, lidocaine hydrochloride solutions are often alkalinized, typically with sodium bicarbonate, to increase the concentration of the un-ionized form of the molecule. This section explores the theoretical underpinnings of how pH changes influence lidocaine's conformation and the molecular descriptors that correlate with its chemical behavior.

Conformational Analysis of Lidocaine Species in Varied pH Environments

Lidocaine is a weak base with a pKa typically reported in the range of 7.8 to 8.05. chemicalbook.comastrazeneca.com This means that the pH of the surrounding environment dictates the equilibrium between its protonated (cationic) and un-ionized (free base) forms. The addition of an alkalizing agent like sodium bicarbonate shifts this equilibrium towards the un-ionized form.

In alkaline solutions (pH > pKa): The un-ionized, lipid-soluble free base form becomes more prevalent. pccarx.comscielo.org This change from a charged to a neutral species alters intramolecular electrostatic interactions, leading to conformational adjustments. The un-ionized form is crucial for penetrating lipid barriers like nerve sheaths. scielo.org

The conformational flexibility of lidocaine allows it to adopt different shapes depending on the protonation state of its tertiary amine. This structural adaptability is a key factor in its interaction with biological targets. The relationship between pH and the relative abundance of the two forms is described by the Henderson-Hasselbalch equation.

Table 1: Calculated Percentage of Ionized and Un-ionized Lidocaine at Various pH Values (pKa = 7.9)

pH% Ionized (Cationic) Form% Un-ionized (Free Base) Form
6.098.76%1.24%
7.476.05%23.95%
7.950.00%50.00%
8.520.07%79.93%

Molecular Descriptors Correlating with Chemical Behavior

Molecular descriptors are numerical values that quantify the physical, chemical, or structural properties of a molecule. For lidocaine, several descriptors are crucial for understanding its behavior, particularly upon alkalinization.

pKa (Acid Dissociation Constant): As discussed, the pKa of ~7.9 is a fundamental descriptor governing the ionization state of lidocaine at a given pH. chemicalbook.compccarx.com

LogP (Octanol-Water Partition Coefficient): This descriptor measures the lipophilicity of the un-ionized form of a molecule. Lidocaine has a LogP value of approximately 2.3 to 2.44, indicating significant lipid solubility. nih.govekja.org Higher lipophilicity is associated with a faster onset of action, as the un-ionized base can more readily cross nerve membranes.

Molecular Weight: The molecular weight of lidocaine free base is 234.34 g/mol , while the hydrochloride monohydrate salt is 288.81 g/mol . pccarx.comnih.gov This difference is important for calculating molar concentrations and understanding salt-to-base conversions.

These descriptors collectively help model how alkalinization affects the physicochemical properties of lidocaine, thereby influencing its chemical reactivity and biological interactions.

Table 2: Key Molecular Descriptors for Lidocaine

DescriptorValueSignificance
Molecular FormulaC₁₄H₂₂N₂ODefines the elemental composition of the molecule. nih.gov
Molecular Weight (Free Base)234.34 g/molMass of the un-ionized molecule. nih.gov
pKa~7.8 - 8.05Determines the ionization state at different pH values. chemicalbook.comastrazeneca.com
XLogP32.3Indicates the lipophilicity of the neutral form. nih.gov

Antioxidant Chemical Activity of Lidocaine in Aqueous and Lipophilic Environments

Recent research has identified that local anesthetics, including lidocaine, possess antioxidant properties through direct free radical scavenging. nih.govnih.govresearchgate.net This activity is significantly influenced by the chemical environment, particularly its aqueous or lipophilic nature.

Mechanisms of Free Radical Scavenging (e.g., Hydrogen Atom Transfer)

The primary mechanism by which lidocaine exerts its antioxidant effect is through Hydrogen Atom Transfer (HAT) . nih.govnih.govresearchgate.net In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it and terminating the radical chain reaction. mdpi.com

Computational and experimental studies have shown that for lidocaine, the most thermodynamically favorable site for this hydrogen donation is the C-H bond located on the carbon atom adjacent (vicinal) to the carbonyl group of the amide linkage. nih.govnih.govresearchgate.net This was identified as the only thermodynamically plausible reaction path for its direct scavenging activity. nih.gov The neutral, un-ionized form of lidocaine is considered a better radical scavenger because it has more electrons available for donation compared to the protonated form. nih.gov

Environmental Lipophilicity Effects on Chemical Reactivity

The antioxidant activity of lidocaine is highly dependent on the lipophilicity of the environment.

Aqueous Environments: In aqueous solutions, which simulate extracellular fluid or cytosol, lidocaine demonstrates modest but measurable free radical scavenging activity. nih.govnih.govresearchgate.net Studies using the ABTS radical scavenging assay have confirmed this activity, with lidocaine being the most effective among several tested local anesthetics. nih.govnih.gov The higher pH of a pure dissolved lidocaine solution may contribute to its greater scavenging ability in these assays, as it favors the more active un-ionized form. nih.gov

Lipophilic Environments: In contrast, when tested in a lipophilic environment (such as n-octanol, used to simulate cell membranes), the antioxidant activity of lidocaine was found to be negligible. nih.govnih.govresearchgate.net Quantum chemistry calculations supported these experimental findings, indicating no thermodynamically favorable reaction mechanism for radical scavenging in a non-polar solvent. nih.gov

This stark difference suggests that while lidocaine can act as a direct free radical scavenger in the aqueous phase, its contribution to antioxidant defenses within lipid-rich structures like cell membranes is likely insignificant. nih.govnih.gov

Table 3: Summary of Lidocaine's Antioxidant Activity in Different Environments

EnvironmentSimulated Biological AreaAntioxidant Activity LevelPrimary Mechanism
AqueousExtracellular fluid, CytosolModest nih.govnih.govresearchgate.netHydrogen Atom Transfer (HAT) nih.gov
Lipophilic (n-octanol)Cell membranes, Myelin sheathsNegligible nih.govnih.govresearchgate.netNo thermodynamically favorable mechanism found. nih.gov

Synthesis and Core Chemical Structure of Lidocaine Precursor to Buffered Systems

Chemical Synthesis Pathways of Lidocaine (B1675312)

The synthesis of lidocaine can be accomplished through various routes, with the most common methods adapted for both industrial production and laboratory settings. These pathways prioritize efficiency, yield, and purity of the final compound.

The predominant and traditional method for synthesizing lidocaine involves a two-step process. youtube.comumass.edu This synthetic strategy begins with the acylation of 2,6-dimethylaniline (B139824). google.comnbinno.com In industrial settings, this route is favored due to the availability and cost-effectiveness of the starting materials. sandiego.edu

A common laboratory synthesis follows a similar pathway, often starting with 2,6-dimethylaniline and chloroacetyl chloride. umass.educerritos.eduedubirdie.com An alternative starting material for laboratory synthesis can be 2,6-dimethylnitrobenzene, which is first reduced to 2,6-dimethylaniline. sandiego.edu While stannous chloride is a rapid and convenient reducing agent for this step, industrial processes may use less expensive metals like iron or tin with hydrochloric acid. sandiego.educerritos.edu Some modern approaches also explore multicomponent reactions to synthesize lidocaine in a single step, aiming for greater atom economy and greener processes. acs.org

The synthesis typically uses glacial acetic acid as a solvent for the initial acylation reaction. google.comgoogle.com Toluene is often employed as the solvent for the subsequent amination step. cerritos.edugoogle.com

The synthesis of lidocaine involves several key chemical transformations and the formation of distinct intermediate compounds.

The initial step is the acylation of 2,6-dimethylaniline with an acylating agent, typically chloroacetyl chloride. nbinno.comedubirdie.comnih.gov This reaction forms the crucial intermediate, α-chloro-2,6-dimethylacetanilide (or chloroacetyl-2,6-dimethylanilide). nbinno.comsandiego.edunih.gov This step is a nucleophilic acyl substitution, where the amine group of 2,6-dimethylaniline attacks the highly reactive acyl carbon of chloroacetyl chloride. umass.eduedubirdie.com The greater electrophilicity of the acid chloride's carbonyl carbon compared to the alkyl chloride carbon ensures selective reaction. umass.edu Sodium acetate (B1210297) is often used in this step to neutralize the hydrochloric acid that is formed. umass.educhemistryconnected.com

The second key step is a nucleophilic substitution reaction, specifically an SN2 displacement. umass.educerritos.eduedubirdie.com The intermediate, α-chloro-2,6-dimethylacetanilide, is reacted with diethylamine (B46881). nbinno.comgoogle.com The diethylamine acts as a nucleophile, displacing the chlorine atom to form the final lidocaine base. youtube.comquizlet.com An excess of diethylamine is necessary as it also serves as a base to neutralize the hydrogen chloride produced during the reaction. quizlet.com

The final product, lidocaine free base, can then be isolated. quizlet.com For pharmaceutical use, it is often converted to a more stable and water-soluble salt, such as lidocaine hydrochloride. nbinno.comsandiego.edu

Advanced Analytical Methodologies for Lidocaine Bicarbonate Research

Chromatographic Techniques for Chemical Purity and Degradation Product Analysis

Chromatographic techniques are fundamental in separating, identifying, and quantifying the components of a mixture. For lidocaine-bicarbonate research, these methods are indispensable for assessing the purity of the active pharmaceutical ingredient and for detecting and quantifying any degradation products that may form over time, particularly in the buffered solution.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like lidocaine (B1675312). The development and validation of a stability-indicating HPLC method are critical for accurately assessing the chemical purity and stability of lidocaine bicarbonate formulations.

Method Development: A typical reversed-phase HPLC (RP-HPLC) method for lidocaine analysis involves a C18 column. nih.govpharmacophorejournal.com The mobile phase is often a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727). pharmacophorejournal.comijrrjournal.comresearchgate.net The pH of the mobile phase is a critical parameter; for lidocaine, which is a basic compound, a slightly alkaline mobile phase (e.g., pH 8) can improve peak shape and retention. pharmacophorejournal.comhalocolumns.com Detection is commonly performed using a UV detector, with wavelengths around 210 nm or 230 nm being effective for lidocaine. nih.govhalocolumns.com

Validation: Method validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is reliable for its intended purpose. ijrrjournal.comresearchgate.net Key validation parameters include:

Linearity: The method demonstrates a linear relationship between the concentration of lidocaine and the detector response over a specified range. ijrrjournal.comresearchgate.net For instance, a linear range of 20-100 µg/mL with a high correlation coefficient (r² > 0.999) is often established. ijrrjournal.com

Accuracy: The accuracy of the method is confirmed by determining the recovery of a known amount of lidocaine spiked into a sample matrix. ijrrjournal.com

Precision: Assessed through intraday and interday variations, with relative standard deviation (%RSD) values typically required to be below 2%. ijrrjournal.com

Specificity: The method's ability to exclusively measure the analyte of interest in the presence of other components, such as excipients and degradation products. pharmacophorejournal.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): These parameters define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. ijrrjournal.com

Table 1: Example of HPLC Method Parameters for Lidocaine Analysis
ParameterConditionReference
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm) ijrrjournal.com
Mobile PhaseDipotassium monohydrogen phosphate buffer (10mM): Acetonitrile (20:80) ijrrjournal.com
Flow Rate1 mL/min ijrrjournal.com
Detection Wavelength263 nm ijrrjournal.com
Retention TimeApproximately 5.43 min ijrrjournal.com

Gas Chromatography-Flame Ionization Detection (GC-FID) for Volatile Components

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. When coupled with a Flame Ionization Detector (FID), it provides a robust and sensitive method for detecting volatile impurities and certain degradation products in this compound samples.

Methodology: In GC-FID analysis of lidocaine, a sample is vaporized and injected into a capillary column. nih.gov The separation is based on the differential partitioning of the analytes between the stationary phase of the column and the mobile phase (an inert carrier gas, such as nitrogen or helium). nih.govnauss.edu.sa The oven temperature is programmed to increase gradually to facilitate the elution of compounds with different boiling points. nih.gov The FID then detects the organic compounds as they exit the column.

A typical GC-FID method for lidocaine might involve an initial oven temperature of 80°C, which is then ramped up. nih.gov The injector and detector temperatures are generally set higher, for example, at 260°C, to ensure efficient vaporization and detection. nih.gov This technique has been successfully used to determine lidocaine in pharmaceutical formulations and can be applied in stability studies to track the formation of volatile degradants. nih.gov

Table 2: Illustrative GC-FID Operating Conditions for Lidocaine Analysis
ParameterConditionReference
Carrier GasNitrogen nih.gov
Flow Rate1.6 mL/min nih.gov
Injector Temperature260°C nih.gov
Detector (FID) Temperature260°C nih.gov
Oven Temperature ProgramInitial 80°C, ramped to 230°C nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite and Impurity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the highly sensitive and specific detection capabilities of mass spectrometry. This makes it an invaluable tool for identifying and characterizing unknown impurities and metabolites of lidocaine in complex matrices.

Application in Lidocaine Research: LC-MS methods have been developed for the determination of lidocaine and its metabolites, such as monoethylglycinexylidide (B1676722) (MEGX), in biological fluids. oup.comsigmaaldrich.com In the context of this compound research, LC-MS can be used to profile impurities that may not be easily identified by HPLC-UV. The mass spectrometer provides mass-to-charge ratio (m/z) data, which can help in elucidating the chemical structures of unknown compounds. researchgate.netresearchgate.net

For instance, a multi-dimensional liquid chromatography approach can be used where a peak of interest from a standard HPLC separation is directed to a mass spectrometer for identification. waters.com This is particularly useful when the primary HPLC method uses non-volatile buffers that are incompatible with mass spectrometry. waters.com

Spectroscopic Characterization of Buffered Lidocaine Systems

Spectroscopic techniques provide information about the molecular structure and concentration of substances by measuring their interaction with electromagnetic radiation. These methods are complementary to chromatographic techniques and are essential for the comprehensive analysis of lidocaine-bicarbonate systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Degradants

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. In the study of this compound, NMR is particularly useful for identifying the structure of degradation products formed under various stress conditions.

Forced Degradation Studies: Forced degradation studies, where the drug substance is exposed to harsh conditions such as acid, base, oxidation, heat, and light, are conducted to understand its stability and degradation pathways. nih.govresearchgate.net NMR spectroscopy, including both ¹H and ¹³C NMR, can then be used to analyze the resulting samples. nih.govscribd.com For example, spectral changes in the ¹H and ¹³C-NMR spectra of lidocaine have been observed after exposure to hydrogen peroxide and acidic conditions, leading to the identification of degradation products like N-oxide and a secondary amine salt. nih.govnih.gov These studies have shown that the lidocaine molecule is generally stable under various conditions, but specific degradants can be formed and structurally characterized using NMR. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Concentration and Stability Monitoring

Ultraviolet-Visible (UV-Vis) spectrophotometry is a simple, rapid, and cost-effective technique used for the quantitative analysis of substances that absorb light in the UV-Vis region. It is well-suited for monitoring the concentration and stability of lidocaine in buffered solutions.

Principles and Applications: The method is based on Beer's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. juniperpublishers.com For lidocaine, the maximum absorbance is typically observed in the UV region. researchgate.net UV-Vis spectrophotometry can be used for the routine determination of lidocaine content in pharmaceutical solutions. nih.govresearchgate.net

In the context of this compound, this technique can be employed to monitor the stability of the formulation over time by measuring any decrease in the absorbance corresponding to the parent drug. nih.gov The development of a spectrophotometric method involves selecting an appropriate wavelength of maximum absorbance and validating the method for linearity, accuracy, and precision. scispace.comccsenet.org

Table 3: Key Parameters in UV-Vis Spectrophotometric Analysis of Lidocaine
ParameterTypical Value/RangeReference
Wavelength of Maximum Absorbance (λmax)~263 nm or ~510 nm (with specific reagents) ijrrjournal.comscispace.com
Linearity Rangee.g., 2-28 µg/mL juniperpublishers.com
Molar AbsorptivityDependent on solvent and specific complex formed juniperpublishers.comscispace.com

Infrared (IR) Spectroscopy for Functional Group Analysis and Intermolecular Interactions

Infrared (IR) spectroscopy serves as a valuable analytical tool for the characterization of this compound, enabling the identification of its fundamental functional groups and shedding light on the intermolecular interactions at play. While direct spectroscopic data for this compound is not extensively published, an understanding of its spectral features can be derived from the analysis of lidocaine and bicarbonate individually, and by considering the interactions that would occur between them.

Lidocaine, as a base, possesses several characteristic IR absorption bands. The Fourier-Transform Infrared (FT-IR) spectrum of lidocaine typically displays N-H stretching vibrations in the range of 3385-3451 cm⁻¹ researchgate.net. Another prominent feature is the C=O (amide I) stretching band, which is observed around 1655 cm⁻¹ researchgate.net. The presence of the aromatic ring and alkyl groups also gives rise to characteristic C-H stretching and bending vibrations.

When lidocaine is combined with bicarbonate, the tertiary amine group of lidocaine is protonated, forming the lidocaine cation. This cation then interacts with the bicarbonate anion. These interactions are primarily electrostatic and involve hydrogen bonding. Such intermolecular forces would be expected to induce noticeable shifts in the IR absorption frequencies of the involved functional groups.

Specifically, the N-H stretching vibrations of the protonated amine in the lidocaine cation would likely be broadened and shifted compared to the unprotonated form. Furthermore, the C=O stretching frequency of the amide group in lidocaine may be altered due to hydrogen bonding with the bicarbonate ion. The bicarbonate ion itself has characteristic absorption bands, including those for O-H stretching, and symmetric and asymmetric C=O stretching, which would also be influenced by the formation of hydrogen bonds with the lidocaine cation. The observation of shifts in these key functional group frequencies can confirm the formation of the lidocaine-bicarbonate salt and provide insights into the nature and strength of the intermolecular hydrogen bonding.

Functional GroupExpected Wavenumber (cm⁻¹)Significance in this compound
N-H Stretch (protonated amine)Broadened band, likely shifted from 3385-3451 cm⁻¹Indicates the protonation of the tertiary amine of lidocaine and its involvement in hydrogen bonding.
C=O Stretch (amide)Shifted from ~1655 cm⁻¹A shift in this band suggests hydrogen bonding between the amide carbonyl of lidocaine and the bicarbonate ion.
O-H Stretch (bicarbonate)Broad bandCharacteristic of the hydroxyl group in the bicarbonate ion, its broadening and shifting would indicate hydrogen bonding.
C=O Stretch (bicarbonate)Asymmetric and symmetric stretching bandsShifts in these bands would also be indicative of intermolecular interactions with the lidocaine cation.

Electrophoretic Methods for Separation and Characterization

Electrophoretic methods, particularly capillary electrophoresis, are powerful techniques for the separation and characterization of ionic compounds like lidocaine. These methods separate ions based on their electrophoretic mobility in an electric field, which is influenced by factors such as charge, size, and the composition of the background electrolyte.

Capillary Electrophoresis (CE) is a highly efficient separation technique that has been successfully applied to the analysis of lidocaine and its metabolites. In the context of this compound, CE would separate the lidocaine cation from the bicarbonate anion and any other ions present in the sample matrix. The separation is typically carried out in a fused-silica capillary filled with a background electrolyte (BGE).

Several modes of CE can be employed for the analysis of lidocaine. Capillary Zone Electrophoresis (CZE) is a common approach where the separation is based on the differences in the charge-to-size ratio of the analytes. For the analysis of the basic drug lidocaine, acidic BGEs are often used to ensure that the analyte is in its cationic form.

Research has demonstrated the effective separation of lidocaine using various CZE conditions. For instance, a study achieved good separation of lidocaine and its metabolites using a BGE composed of 60 mM trifluoroacetic acid (TFA)/triethylamine (TEA) at a pH of 2.5, with the addition of 15% methanol researchgate.net. Another validated CZE method for the determination of lidocaine utilized a phosphoric acid-Tris BGE at pH 2.5 researchgate.net. The migration times for procaine (B135) (as an internal standard) and lidocaine were reported to be 2.9 and 3.2 minutes, respectively, showcasing the rapid nature of the analysis researchgate.net.

The composition of the BGE is a critical parameter that influences the separation efficiency. The table below summarizes different BGE compositions and conditions used in the CZE analysis of lidocaine.

Background Electrolyte (BGE)pHCapillary TypeApplied VoltageAnalyte(s)Key Findings
60 mM TFA/TEA with 15% methanol2.5Fused-silica and polyacrylamide-coatedNot specifiedLidocaine and six metabolitesHigh efficiency and repeatable migration times; better efficiency with coated capillaries. researchgate.net
Phosphoric acid-Tris2.5Fused-silica (350 mm x 50 µm i.d.)Not specifiedLidocaine and procaine (IS)Rapid separation with migration times of 3.2 min for lidocaine and 2.9 min for procaine. researchgate.net
20 mmol L⁻¹ TRIS and 40 mmol L⁻¹ MES6.1Uncoated fused-silica (32 cm x 50 µm i.d.)30 kVLidocaine and benzylamine (B48309) (IS)Sub-minute separation; good linearity (r² > 0.999) and a limit of detection of 0.92 mg L⁻¹. chegg.com

These examples highlight the versatility of CZE for the separation of ionic species like the lidocaine cation. The choice of BGE, its pH, and the use of additives can be optimized to achieve the desired separation efficiency and analysis time.

Formulation Chemistry and Excipient Compatibility in Buffered Lidocaine Preparations

Chemical Interactions with Excipients in Buffered Formulations

The addition of sodium bicarbonate to lidocaine (B1675312) solutions elevates the pH, typically to around 8.0, which converts a significant portion of the lidocaine hydrochloride salt to its non-ionized base form. nih.govnih.gov While this is desirable for clinical efficacy, the alkaline environment can trigger or accelerate degradation pathways and interactions with other components in the formulation.

Commercially available lidocaine solutions often contain preservatives, such as methylparaben, to prevent microbial growth in multi-dose vials. While studies on buffered lidocaine have utilized these preserved solutions, the focus has primarily been on the stability of the active pharmaceutical ingredients (APIs) rather than the preservatives themselves. asds.net

Methylparaben, an ester, is susceptible to hydrolysis, a reaction that is catalyzed by both acids and bases. In the alkaline environment of buffered lidocaine, the rate of hydrolysis of methylparaben may be accelerated, potentially compromising its antimicrobial efficacy over time. It is also important to note that methylparaben and other parabens have been associated with allergic reactions, as they are metabolized to para-aminobenzoic acid (PABA), a known allergen. nih.gov

The stability of antioxidants and other stabilizers in buffered lidocaine preparations is not extensively documented in the literature. These excipients are often included in formulations containing epinephrine (B1671497) to prevent its oxidation. However, the alkaline conditions created by the addition of sodium bicarbonate can significantly impact the stability of these additives, potentially reducing their protective effects.

The co-formulation of buffered lidocaine with other APIs is a common practice to achieve specific clinical outcomes. However, the chemical compatibility of these APIs in the alkaline environment of buffered lidocaine is a critical consideration.

Epinephrine: The most well-documented incompatibility in buffered lidocaine preparations is the degradation of epinephrine. researchgate.net Epinephrine is highly susceptible to oxidation, a process that is significantly accelerated at a higher pH. researchgate.net Studies have consistently shown that in buffered lidocaine solutions, the concentration of epinephrine decreases much more rapidly than that of lidocaine. nih.govresearchgate.net This degradation is a critical factor in determining the beyond-use date of these preparations. For instance, buffered lidocaine with epinephrine stored in polypropylene (B1209903) syringes at 5°C is stable for only 7 days, whereas the epinephrine-free solution is stable for 28 days. nih.govresearchgate.net

Bupivacaine (B1668057) and Ropivacaine: Mixing lidocaine with other local anesthetics like bupivacaine or ropivacaine is done to combine the rapid onset of lidocaine with the longer duration of action of the other agents. However, the addition of sodium bicarbonate to these mixtures can lead to precipitation. ehb.benih.gov Bupivacaine and ropivacaine are less soluble at a higher pH, and alkalinization can cause the free base to precipitate out of the solution. ehb.be This not only reduces the bioavailable concentration of the anesthetic but also poses a risk of injecting a particulate-containing solution. While lidocaine itself is less prone to precipitation upon buffering, its presence in a mixture does not prevent the precipitation of bupivacaine or ropivacaine. ehb.benih.gov

Ceftazidime: Ceftazidime is an antibiotic that can be reconstituted with lidocaine hydrochloride for intramuscular injection to reduce pain. nih.govdrugs.com However, ceftazidime is known to be less stable in sodium bicarbonate injection, and it is not recommended as a diluent. nih.govglobalrph.com The alkaline pH of buffered lidocaine could potentially accelerate the degradation of ceftazidime. While direct studies on the stability of ceftazidime in extemporaneously prepared buffered lidocaine for local infiltration are lacking, the available data suggest a high potential for incompatibility.

Co-formulated APIInteraction with Buffered LidocaineKey Findings
EpinephrineChemical Incompatibility (Degradation)Rapid oxidation and degradation in alkaline pH, significantly shortening the stability of the mixture.
BupivacainePhysical Incompatibility (Precipitation)Precipitates at higher pH due to lower solubility of the free base.
RopivacainePhysical Incompatibility (Precipitation)Similar to bupivacaine, ropivacaine can precipitate upon alkalinization.
CeftazidimePotential Chemical IncompatibilityKnown to be less stable in sodium bicarbonate solutions, suggesting potential for accelerated degradation.

Material Compatibility in Packaging Systems

The choice of packaging for buffered lidocaine preparations can also influence their stability. Interactions between the formulation and the container material can lead to degradation of the drug or leaching of substances from the container into the solution.

Polypropylene syringes are commonly used for the preparation and storage of buffered lidocaine. Studies have shown that both 1% and 2% buffered lidocaine solutions without epinephrine are chemically stable for up to 28 days when stored in polypropylene syringes at 5°C and protected from light. nih.gov In contrast, solutions containing epinephrine 1:100,000 are stable for only 7 days under the same conditions. nih.govresearchgate.net These findings suggest that polypropylene is a suitable packaging material for short-term storage of buffered lidocaine, and the primary limitation to stability is the degradation of epinephrine.

Glass vials are another common primary packaging for lidocaine solutions. A study on 1% buffered lidocaine packaged in glass vials demonstrated stability for up to 91 days when stored at either 23°C with exposure to light or at 5°C with protection from light. nih.gov This suggests that glass may offer better long-term stability for buffered lidocaine without epinephrine compared to polypropylene syringes.

Packaging MaterialFormulationReported StabilityStorage Conditions
Polypropylene Syringes1% & 2% Buffered Lidocaine28 days5°C, protected from light
Polypropylene Syringes1% & 2% Buffered Lidocaine with Epinephrine 1:100,0007 days5°C, protected from light
Glass Vials1% Buffered Lidocaine91 days23°C with light exposure or 5°C protected from light

Strategies for Enhancing Chemical Stability in Complex Formulations

Given the inherent instabilities of buffered lidocaine preparations, particularly those containing epinephrine, several strategies can be employed to enhance their chemical stability and ensure their safe and effective use.

pH Control and Optimization: While a higher pH is desired for clinical effect, careful control of the final pH is crucial. Over-alkalinization can increase the rate of degradation of sensitive components and enhance the risk of precipitation of other local anesthetics. The optimal pH is a balance between clinical efficacy and chemical stability.

Refrigeration and Light Protection: Storing buffered lidocaine preparations at refrigerated temperatures (2-8°C) and protecting them from light are critical measures to slow down degradation reactions, especially the oxidation of epinephrine. nih.govresearchgate.net

Extemporaneous Preparation: Due to the limited stability, especially of epinephrine-containing formulations, the ideal practice is to prepare the buffered solution immediately before administration. researchgate.net This minimizes the time for degradation to occur.

Use of Stabilizing Agents: Research into stabilizing agents for alkaline lidocaine solutions is ongoing. One patent suggests the use of salicylic acid or its salts to stabilize aqueous solutions of lidocaine at a pH of 7.0-7.7, preventing the precipitation of crystals over a long period. google.com Further investigation into such stabilizing excipients could lead to the development of more stable buffered lidocaine formulations.

Appropriate Packaging Selection: As demonstrated by stability studies, the choice of packaging material can significantly impact the shelf-life of the preparation. Glass vials may offer a more inert environment for longer-term storage of epinephrine-free buffered lidocaine compared to polypropylene syringes. nih.gov

Aseptic Technique: Proper aseptic technique during the compounding process is essential to prevent microbial contamination, which is particularly important for preparations that may have compromised preservative efficacy due to the alkaline pH. asds.net

By understanding the complex interplay of formulation chemistry, excipient compatibility, and packaging interactions, healthcare professionals can implement strategies to ensure the chemical stability and safety of extemporaneously prepared buffered lidocaine formulations.

Optimizing Buffer Capacity and pH Range

The formulation of buffered lidocaine preparations is a critical area of pharmaceutical science focused on enhancing the therapeutic profile of one of the most widely used local anesthetics. The primary goal of buffering is to adjust the pH of the acidic commercial lidocaine solution to a more physiologically neutral range, typically around 7.4. youtube.com This process involves a careful chemical balancing act to optimize the buffer capacity and achieve a pH that improves efficacy and stability.

Commercially available lidocaine, particularly formulations containing the vasoconstrictor epinephrine, is prepared as an acidic salt (lidocaine hydrochloride) to ensure chemical stability and a long shelf life. nih.govonpharma.com These formulations can have a pH as low as 3.5 to 4.2. nih.govspandidos-publications.com However, this acidity is a known cause of the stinging or burning sensation experienced by patients upon injection. researchgate.net Furthermore, from a pharmacological standpoint, lidocaine, a weak base with a pKa of approximately 7.9, is more effective in its un-ionized, lipid-soluble form, which more readily penetrates the nerve cell membrane. nih.gov Raising the pH of the solution closer to its pKa increases the proportion of the un-ionized form, thereby facilitating a more rapid onset of anesthesia. mdpi.com

Sodium bicarbonate (NaHCO₃) is the most common buffering agent used in clinical practice for the extemporaneous compounding of buffered lidocaine. spandidos-publications.com Research has extensively investigated the optimal ratio of sodium bicarbonate to lidocaine to achieve a physiologically compatible pH without causing precipitation of the lidocaine base.

Studies have shown that various ratios of 8.4% sodium bicarbonate to lidocaine solutions can effectively raise the pH to a more neutral range. A common ratio is 1 part 8.4% sodium bicarbonate to 10 parts lidocaine solution (10:1 ratio). nih.govdroracle.aiasds.net This mixture has been demonstrated to raise the pH of lidocaine with epinephrine solutions from the acidic range to approximately 7.20 to 7.66. researchgate.net Other ratios, such as 9:1 and more recently a 3:1 ratio of lidocaine to bicarbonate, have also been studied, with the 3:1 mixture being reported as less painful during infiltration than the 9:1 ratio. aafp.orgresearchgate.net

The stability of these extemporaneously prepared buffered solutions is a key consideration. Research indicates that 1% and 2% buffered lidocaine without epinephrine, when mixed 10:1 with 8.4% sodium bicarbonate, can remain chemically stable for up to 28 days when refrigerated at 5°C and protected from light. nih.govresearchgate.net However, when epinephrine is included in the formulation, the stability is significantly reduced; these solutions typically remain stable for about 7 days under the same storage conditions. nih.govresearchgate.net The degradation of epinephrine is a limiting factor in the shelf-life of these buffered mixtures.

Table 1: pH of Lidocaine Solutions Before and After Buffering with Sodium Bicarbonate An interactive data table that allows sorting and filtering of the data.

Lidocaine Formulation Initial pH (Mean ± SD) Bicarbonate Ratio (Lidocaine:NaHCO₃) Final pH (Mean ± SD) Reference
1% Lidocaine 6.09 ± 0.16 - - nih.gov
2% Lidocaine 6.00 ± 0.27 - - nih.gov
1% Lidocaine w/ Epinephrine 4.24 ± 0.42 10:1 ~7.4 nih.gov
2% Lidocaine w/ Epinephrine 3.93 ± 0.43 - - nih.gov
2% Lidocaine w/ Epinephrine 3.49 ± 0.26 10:1 6.92 ± 0.34 spandidos-publications.com
1% Lidocaine w/ Epinephrine 4.05 ± 0.017 9:1 7.66 ± 0.021 researchgate.net
2% Lidocaine w/ Epinephrine 4.23 ± 0.08 17:1 7.20 ± 0.02 researchgate.net

Table 2: Chemical Stability of Buffered Lidocaine Solutions (10:1 ratio with 8.4% NaHCO₃) An interactive data table that allows sorting and filtering of the data.

Lidocaine Formulation Storage Conditions Stability Period (Retaining >90% Initial Concentration) Limiting Factor Reference
1% & 2% Lidocaine 5°C, protected from light 28 days Lidocaine nih.govresearchgate.net
1% & 2% Lidocaine w/ Epinephrine 5°C, protected from light 7 days Epinephrine nih.govresearchgate.net
2% Lidocaine w/ Epinephrine Room Temperature < 7 days Epinephrine nih.gov
Plain Buffered Lidocaine Room Temperature 7 days Lidocaine nih.gov

Novel Excipient Research for Buffered Systems

Hydrogel-Based Systems: Hydrogels are three-dimensional, cross-linked polymer networks that can absorb large quantities of water or biological fluids. They are being extensively investigated as carriers for lidocaine. mdpi.comnih.gov These systems can be designed to encapsulate lidocaine, providing a depot at the site of administration for sustained and controlled release. mdpi.com For instance, thermoresponsive hydrogels, which are liquid at room temperature and form a gel at body temperature, can create a drug reservoir that prolongs the anesthetic effect and reduces systemic exposure. mdpi.com A study on a copolymeric hydrogel with tetrahydroxyborate for lidocaine hydrochloride delivery demonstrated prolonged anesthetic action with favorable compatibility. nih.gov Another investigation into a biopolymer-based hydrogel with hyaluronic acid showed that increasing the polymer concentration could prolong the release of lidocaine hydrochloride, achieving a sustained release effect. mdpi.com

Liposomal Formulations: Liposomes are microscopic vesicles composed of a lipid bilayer and are another promising class of excipients for lidocaine delivery. By encapsulating lidocaine, liposomes can modify its pharmacokinetic profile, offering benefits such as prolonged duration of action and reduced systemic toxicity. nih.govnih.gov Research into liposomal lidocaine gels has demonstrated their potential for topical use, showing effective permeation and anesthetic efficacy. researchgate.net Ultraflexible liposomes, also known as transferosomes, have been formulated into topical gels and have shown enhanced skin permeation and an improved local analgesic effect. mdpi.com These formulations act as advanced, structured excipients that can house the active drug, potentially in a buffered microenvironment, and control its release over time.

Nanoparticle and Nanocapsule Systems: Nanotechnology offers sophisticated excipients for drug delivery, including solid lipid nanoparticles (SLNs) and polymeric nanoparticles. nih.govresearchgate.net These systems can encapsulate lidocaine, enhancing its stability and providing sustained release. aip.org For example, lidocaine-loaded poly(epsilon-caprolactone) nanospheres have been developed with a high encapsulation efficiency, showing potential for controlled release in pain management. mdpi.comnih.gov Similarly, hybrid lipid-polymer nanoparticles have been shown to have a protracted in vitro drug release profile and extended analgesic durations in vivo. researchgate.net These nano-scale carriers can be engineered to release the drug over extended periods, from hours to days, far exceeding the duration of a simple buffered injection. nih.gov

These advanced delivery systems represent the next generation of excipients for local anesthetic formulations. While the immediate goal of buffering with bicarbonate is pH adjustment for rapid onset, these novel excipients offer a more comprehensive approach, focusing on creating stable, long-acting formulations that improve both efficacy and patient experience.

Q & A

Q. How does the addition of sodium bicarbonate alter the pharmacokinetic properties of lidocaine in local anesthesia?

Lidocaine exists in equilibrium between its ionized (cationic) and non-ionized (alkaline) forms. Sodium bicarbonate increases the pH of the anesthetic solution, shifting the equilibrium toward the non-ionized form, which enhances diffusion across nerve membranes . The reaction between lidocaine hydrochloride and sodium bicarbonate generates carbon dioxide (CO₂), which may further facilitate anesthetic penetration by directly inhibiting axonal conduction . Researchers should quantify pH changes (e.g., from ~4.2 in non-buffered lidocaine to ~7.4 after buffering) and measure onset time using standardized pain scales in controlled trials .

Q. What experimental designs are recommended for comparing buffered and non-buffered lidocaine in clinical studies?

Use randomized, double-blind, split-mouth/crossover designs to minimize bias, with sample sizes calculated based on power analysis (e.g., α=0.05, β=0.20) . Outcomes should include objective metrics (e.g., time to anesthesia onset, pain scores via VAS) and adverse events. Adhere to CONSORT guidelines for reporting, including detailed randomization protocols and blinding procedures .

Q. How should researchers prepare lidocaine bicarbonate solutions to ensure stability and efficacy?

Mix 8.4% sodium bicarbonate with lidocaine in a 1:10 ratio (e.g., 0.18 mL bicarbonate per 1.8 mL lidocaine cartridge) to achieve a pH of ~7.4 . Validate solution stability using HPLC to detect degradation products and assess particulate matter via microscopy, especially if using glass vials (refer to FDA recalls for quality control benchmarks) .

Advanced Research Questions

Q. What molecular mechanisms explain the enhanced efficacy of buffered lidocaine in nerve block duration?

The alkaline environment created by sodium bicarbonate increases the proportion of non-ionized lidocaine, enabling faster diffusion into nerve tissues. Once intracellular, lidocaine re-ionizes, blocking voltage-gated sodium channels. CO₂ generated during buffering may also lower intracellular pH, prolonging ionized lidocaine’s retention within axons . Advanced studies should employ electrophysiological assays (e.g., patch-clamp) to quantify sodium channel inhibition kinetics under varying pH conditions .

Q. How can contradictions in meta-analyses on buffered lidocaine’s efficacy be resolved?

Discrepancies often arise from heterogeneity in study populations (e.g., symptomatic vs. asymptomatic patients) and outcome measures. Conduct subgroup analyses stratified by pH adjustment method, injection site, and adjuvant use (e.g., epinephrine). Apply GRADE criteria to assess evidence quality, prioritizing studies with low risk of bias and consistent outcome definitions .

Q. What methodologies are optimal for assessing the long-term stability of this compound formulations?

Accelerated stability testing under varying temperatures (4°C, 25°C, 40°C) and humidity levels can predict shelf life. Monitor pH shifts, particulate formation, and lidocaine degradation using LC-MS/MS. Cross-reference results with pharmacopeial standards (e.g., USP <797>) and FDA guidelines on particulate matter in injectables .

Methodological Frameworks and Reporting Standards

How can the PICO framework structure research questions on this compound’s efficacy?

  • P opulation: Patients undergoing inferior alveolar nerve block.
  • I ntervention: 2% lidocaine with 8.4% sodium bicarbonate.
  • C omparison: Non-buffered 2% lidocaine.
  • O utcome: Time to anesthesia onset (seconds), pain reduction (VAS). Incorporate FINER criteria to ensure feasibility and novelty, such as comparing buffering effects in diabetic vs. non-diabetic patients .

Q. What are the best practices for documenting this compound formulations in publications?

Follow ICMJE and journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • Specify chemical sources (manufacturer, purity, lot number).
  • Detail preparation protocols (mixing ratios, storage conditions).
  • Include raw data (pH measurements, kinetic profiles) in supplementary materials to enable replication .

Data Presentation and Reproducibility

Q. How should researchers present conflicting data on buffered lidocaine’s injection pain reduction?

Use forest plots in meta-analyses to visualize effect sizes and heterogeneity (I² statistic). For primary studies, provide individual participant data (IPD) in supplementary files, highlighting outliers and covariates (e.g., tissue inflammation status) .

Q. What analytical techniques validate this compound’s interaction with biological matrices?

Employ microdialysis to measure free lidocaine concentrations in tissue compartments. Pair with MALDI-TOF imaging to map spatial distribution, correlating results with pharmacodynamic outcomes (e.g., nerve block duration) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.